Tyk2-IN-15 -

Tyk2-IN-15

Catalog Number: EVT-15272071
CAS Number:
Molecular Formula: C21H25F2N7O
Molecular Weight: 429.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tyk2-IN-15 is a selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase family. This compound has garnered attention for its potential therapeutic applications in treating various inflammatory and autoimmune diseases by modulating cytokine signaling pathways. TYK2 plays a crucial role in the immune response, and its inhibition can lead to reduced inflammation, making Tyk2-IN-15 a candidate for drug development against conditions such as psoriasis, psoriatic arthritis, and lupus .

Source and Classification

Tyk2-IN-15 is classified as a small molecule inhibitor specifically targeting TYK2. The compound is synthesized through organic chemistry methods involving multiple steps to create its core structure and functional groups. It is primarily sourced from research institutions and chemical suppliers specializing in pharmaceutical compounds .

Synthesis Analysis

Methods and Technical Details

The synthesis of Tyk2-IN-15 involves several key steps:

  1. Preparation of Core Scaffold: The synthesis begins with the creation of a core scaffold, which serves as the foundation for further modifications.
  2. Functional Group Modifications: Various functional groups are introduced to enhance the compound's specificity and efficacy.
  3. Coupling Reactions: Final coupling reactions are performed to assemble the complete molecule.
Molecular Structure Analysis

Structure and Data

The molecular formula of Tyk2-IN-15 is C21H25F2N7OC_{21}H_{25}F_{2}N_{7}O, with a molecular weight of 429.5 g/mol. The IUPAC name is N-[1-[6-(1,1-difluoroethyl)pyridin-2-yl]-3-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyrazolo[4,3-c]pyridin-6-yl]acetamide.

Structural Data:

  • InChI Key: SHXNXFHILLKMAK-AWEZNQCLSA-N
  • Isomeric SMILES: CC(=O)NC1=NC=C2C(=C1)N(N=C2N3CCC@@HN(C)C)C4=CC=CC(=N4)C(C)(F)F
  • Canonical SMILES: CC(=O)NC1=NC=C2C(=C1)N(N=C2N3CCC(C3)N(C)C)C4=CC=CC(=N4)C(C)(F)F .
Chemical Reactions Analysis

Reactions and Technical Details

Tyk2-IN-15 undergoes several chemical reactions:

  • Oxidation: Addition of oxygen or removal of hydrogen, often facilitated by agents like potassium permanganate.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, typically using lithium aluminum hydride.
  • Substitution: Replacement of one functional group with another using reagents such as halogens or nucleophiles.

These reactions are essential for modifying the compound during synthesis and for potential applications in medicinal chemistry .

Mechanism of Action

Tyk2-IN-15 exerts its pharmacological effects by selectively inhibiting TYK2 activity. This inhibition disrupts the phosphorylation and activation of signal transducer and activator of transcription (STAT) proteins, which are integral to cytokine signaling pathways. By blocking this pathway, Tyk2-IN-15 reduces the production of pro-inflammatory cytokines, thereby modulating immune responses effectively .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tyk2-IN-15 exhibits several notable physical and chemical properties:

  • Molecular Weight: 429.5 g/mol
  • Solubility: Typically soluble in organic solvents; solubility in water may vary based on pH.
  • Stability: Stability under various pH conditions is crucial for its application in biological systems.

These properties are significant for understanding how Tyk2-IN-15 behaves in biological environments and its potential bioavailability when administered as a therapeutic agent .

Applications

Scientific Uses

Tyk2-IN-15 has a wide range of applications in scientific research:

  • Chemistry: Utilized as a tool compound to investigate the role of TYK2 in biochemical pathways.
  • Biology: Helps elucidate signaling mechanisms of cytokines and their effects on immune cell functions.
  • Medicine: Investigated for therapeutic potential in treating autoimmune diseases such as psoriasis and lupus.
  • Industry: Contributes to the development of new drugs targeting TYK2 for inflammatory conditions.

The ongoing research into Tyk2-IN-15 highlights its importance as a potential therapeutic agent with significant implications for treating complex diseases associated with dysregulated immune responses .

Introduction to Tyk2 Signaling in Immune-Mediated Pathways

Role of TYK2 in JAK-STAT Signaling and Cytokine Regulation

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which includes JAK1, JAK2, and JAK3. It functions as a critical intracellular mediator for cytokine receptors involved in innate and adaptive immunity. Unlike other JAKs, TYK2 pairs selectively with specific cytokine receptors to activate signal transducer and activator of transcription (STAT) proteins. Upon cytokine binding (e.g., IL-12, IL-23, type I IFNs), TYK2 dimerizes with partner JAKs (typically JAK2 or JAK1), leading to phosphorylation of receptor subunits. This creates docking sites for STATs (STAT1–STAT4, STAT5a/b), which dimerize and translocate to the nucleus to drive pro-inflammatory gene expression [1] [4].

Key Cytokine Pathways Regulated by TYK2:Table 1: TYK2-Dependent Cytokine Pathways and Immune Functions

CytokineJAK PairSTAT EffectorBiological Role
IL-12TYK2/JAK2STAT4Th1 differentiation, IFNγ production
IL-23TYK2/JAK2STAT3/STAT4Th17 cell expansion, IL-17/IL-22 secretion
Type I IFNs (IFNα/β)TYK2/JAK1STAT1/STAT2Antiviral responses, DC maturation
IL-10TYK2/JAK1STAT3Anti-inflammatory signaling
IL-6TYK2/JAK1STAT3Acute-phase response, B-cell differentiation

The pseudokinase domain (JH2) of TYK2 regulates its catalytic kinase domain (JH1) through autoinhibitory interactions. Disruption of JH2-JH1 binding, as seen in gain-of-function mutations, leads to constitutive pathway activation and inflammation [4] [7].

Pathophysiological Relevance of TYK2 in Autoimmune and Inflammatory Diseases

Genome-wide association studies (GWAS) have identified TYK2 as a susceptibility locus for multiple autoimmune disorders. Loss-of-function mutations (e.g., rs34536443) correlate with reduced disease risk, underscoring its pathogenic role:

  • Psoriasis/Psoriatic Arthritis (PsA): IL-23/TYK2/STAT3 signaling drives Th17-mediated inflammation. The rs34536443 variant reduces psoriasis risk by 70% (OR: 0.3) [1] [2].
  • Systemic Lupus Erythematosus (SLE): Type I IFN signatures and IL-12-driven autoantibody production depend on TYK2. Multiple SNPs (e.g., in TYK2, STAT4, IRF5) associate with SLE pathogenesis [2] [5].
  • Type 1 Diabetes (T1D): TYK2 enables IL-12-mediated cross-priming of autoreactive CD8+ cytotoxic T lymphocytes in pancreatic lymph nodes, accelerating β-cell destruction [5].
  • Inflammatory Bowel Disease (IBD): IL-23/TYK2 signaling promotes intestinal Th17 responses, validated in murine colitis models [4] [8].

Table 2: Genetic Associations of TYK2 with Autoimmune Diseases

DiseaseKey TYK2 VariantsOdds Ratio (OR)Mechanistic Link
Psoriasisrs34536443 (LoF)0.3Impaired IL-23/Th17 axis
SLErs127203560.6–0.8Reduced IFNα signaling
T1DPromoter polymorphisms1.2* (risk)Enhanced CTL priming
Rheumatoid ArthritisMultiple SNPs0.5–1.1Dysregulated IL-6/IL-23

*LoF = Loss-of-function; *Risk allele effect size [2] [3] [5].

Rationale for Targeted Inhibition of TYK2 in Immune Dysregulation

TYK2 inhibition offers a precision approach to suppress pathogenic cytokine cascades while preserving essential JAK1–3 functions:

  • Selectivity Advantage: Unlike JAK2 (hematopoiesis) or JAK3 (lymphocyte development), TYK2 deletion in mice causes no major metabolic or hematopoietic defects. Human carriers of TYK2 LoF variants show no increased infection-related hospitalizations, supporting its favorable safety potential [1] [4].
  • Broad Therapeutic Coverage: TYK2 governs the IL-12/Th1, IL-23/Th17, and type I IFN axes, which collectively drive >20 immune-mediated diseases (e.g., MS, Crohn’s, alopecia areata) [3] [8].
  • Allosteric Inhibition Strategy: ATP-competitive JAK inhibitors (e.g., tofacitinib) lack isoform selectivity. In contrast, agents like Tyk2-IN-15 target the regulatory JH2 domain, stabilizing autoinhibitory interactions and blocking conformational activation of JH1. This confers >100-fold selectivity over JAK1–3 [6] [7] [8]. Preclinical studies confirm that JH2 inhibitors suppress IL-12/IL-23 signaling in human whole blood and ameliorate disease in psoriatic and diabetic mouse models without disrupting erythropoietin or GM-CSF pathways [5] [6] [7].

Properties

Product Name

Tyk2-IN-15

IUPAC Name

N-[1-[6-(1,1-difluoroethyl)pyridin-2-yl]-3-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyrazolo[4,3-c]pyridin-6-yl]acetamide

Molecular Formula

C21H25F2N7O

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C21H25F2N7O/c1-13(31)25-18-10-16-15(11-24-18)20(29-9-8-14(12-29)28(3)4)27-30(16)19-7-5-6-17(26-19)21(2,22)23/h5-7,10-11,14H,8-9,12H2,1-4H3,(H,24,25,31)/t14-/m0/s1

InChI Key

SHXNXFHILLKMAK-AWEZNQCLSA-N

Canonical SMILES

CC(=O)NC1=NC=C2C(=C1)N(N=C2N3CCC(C3)N(C)C)C4=CC=CC(=N4)C(C)(F)F

Isomeric SMILES

CC(=O)NC1=NC=C2C(=C1)N(N=C2N3CC[C@@H](C3)N(C)C)C4=CC=CC(=N4)C(C)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.